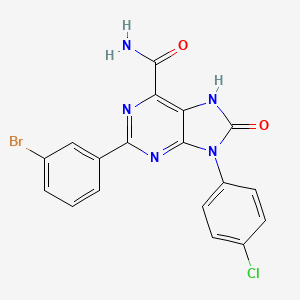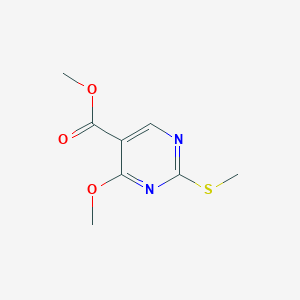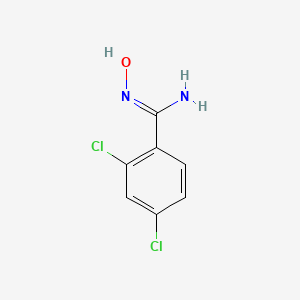![molecular formula C17H15FN4O3 B2936376 3-(2-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-44-5](/img/structure/B2936376.png)
3-(2-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “3-(2-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic compound. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a purine ring fused with an oxazolo ring. The 2-fluorobenzyl group would be attached at the 3-position of the purine ring. The exact spatial arrangement would depend on the specific stereochemistry at each chiral center .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the purine and oxazolo rings, as well as the fluorobenzyl group. The electron-rich nature of these rings could make the compound susceptible to electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen
Multi-Target Drugs for Neurodegenerative Diseases
Research on 8‐Benzyltetrahydropyrazino[2,1‐f]purinediones, closely related to the requested compound, highlights their design as water-soluble tricyclic xanthine derivatives for improved solubility. These compounds, including potent dual-target-directed A1/A2A adenosine receptor antagonists, exhibit promising inhibitory activity against monoamine oxidases (MAO), suggesting potential advantages for treating neurodegenerative diseases over single-target therapeutics due to their multi-target approach (Brunschweiger et al., 2014).
Anticancer, Anti-HIV-1, and Antimicrobial Activities
Compounds based on triazino and triazolo[4,3-e]purine derivatives have been synthesized and evaluated for their in vitro anticancer, anti-HIV, and antimicrobial activities. One study found that certain derivatives exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer cell lines. Others showed moderate anti-HIV-1 activity and significant antimicrobial effects against various pathogens, indicating their potential as lead compounds for developing new therapeutic agents (Ashour et al., 2012).
Novel Ligands for Neurodegenerative Diseases
A study on N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands showcases the development of compounds combining A2A adenosine receptor antagonistic activity with blockade of monoamine oxidase B (MAO-B). This research underlines the synthesis of a library of 37 novel compounds, with significant findings pointing towards compounds that act as potent, selective MAO-B inhibitors, providing symptomatic relief as well as potentially disease-modifying effects for neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Research into 3-methyl-3,7-dihydro-purine-2,6-dione derivatives bearing carboxybenzyl and 2-chloro/cyanobenzyl groups has revealed compounds with moderate to good inhibitory activities against DPP-IV, a therapeutic target for type 2 diabetes. One compound exhibited activity comparable to that of Sitagliptin, a positive control, demonstrating the potential of these derivatives as novel therapeutic agents for diabetes management (Mo et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3/c1-9-10(2)25-16-19-14-13(22(9)16)15(23)21(17(24)20(14)3)8-11-6-4-5-7-12(11)18/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRLUUCIEOYULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



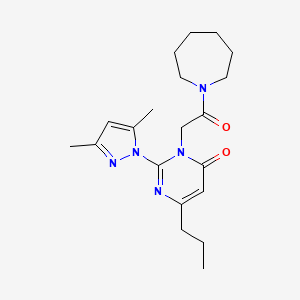
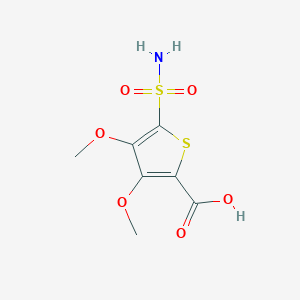
![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2936303.png)
![Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2936304.png)
![N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2936305.png)
![(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2936306.png)
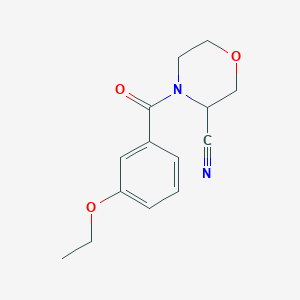
![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2936311.png)
![2-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2936312.png)
